

Introduction: The Significance of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

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Compound of Interest

Compound Name: [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B1591674

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The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobial, antiretroviral, and anticancer drugs.^[1] The title compound, **[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol**, combines this privileged heterocycle with a methoxyphenyl group—a common feature in pharmacologically active molecules that can influence receptor binding and metabolic stability. The hydroxymethyl substituent at the 4-position provides a crucial handle for further synthetic modification or for forming key hydrogen-bonding interactions with biological targets.

Given its potential as a building block in drug discovery, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the core techniques required to elucidate and verify its structure. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the analytical strategy, ensuring that each step provides a layer of validation, leading to an irrefutable structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-conforming numbering scheme for **[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol** are presented below. This convention will be used throughout the guide.

Caption: Molecular structure and numbering of **[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol**.

Synthesis Context: The Hantzsch Pathway

To appreciate the characterization data fully, one must understand the compound's synthetic origin. A common and efficient route to the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.^{[2][3][4]} This reaction typically involves the condensation of an α -haloketone with a thioamide.^[5] For the title compound, a logical precursor would be the corresponding ethyl ester, synthesized via this method, followed by a reduction of the ester to the primary alcohol.

This synthetic context is crucial for the analytical chemist. It informs us about potential starting materials or by-products that could appear as impurities in the spectra, such as unreacted thioamide or α -haloketone, or the intermediate ester.

Caption: Plausible two-step synthesis pathway for the title compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We will employ both ^1H and ^{13}C NMR, and discuss advanced 2D techniques that confirm connectivity.

^1H NMR Spectroscopy

Principle & Rationale: ^1H NMR spectroscopy provides detailed information about the chemical environment, quantity, and connectivity of protons in a molecule. For our target compound, we expect to see distinct signals for the aromatic protons of the methoxyphenyl ring, the lone thiazole proton, the methoxy group, and the protons of the hydroxymethyl substituent. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all critical pieces of the structural puzzle.

Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve a wide range of compounds and, crucially, for its capacity to form hydrogen bonds.[6] This slows the chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct, coupled signal, which is invaluable for structural confirmation.[6]
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).[7]

Exemplary Data Interpretation

The following table outlines the expected signals. These predictions are based on established principles and data from structurally similar compounds.[7][8][9]

| Proton(s) (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
|-------------------------|-----------------------------|--------------|---------------------|-------------|---|
| H-2', H-6' | ~ 7.90 | Doublet (d) | ~ 8.8 | 2H | Aromatic protons ortho to the electron-donating thiazole ring, appearing as a doublet due to coupling with H-3'/H-5'. |
| H-3', H-5' | ~ 7.10 | Doublet (d) | ~ 8.8 | 2H | Aromatic protons ortho to the electron-donating methoxy group, shielded relative to H-2'/H-6'. |
| H-5 | ~ 7.50 | Singlet (s) | N/A | 1H | The lone proton on the electron-deficient thiazole ring. No adjacent protons to couple with. |
| -OH (on C6) | ~ 5.40 | Triplet (t) | ~ 5.5 | 1H | Hydroxyl proton, coupled to the two |

| | | | | | |
|-------------------------|--------|-------------|-------|----|---|
| | | | | | adjacent methylene protons. Observation depends on solvent and purity. |
| -CH ₂ - (C6) | ~ 4.60 | Doublet (d) | ~ 5.5 | 2H | Methylene protons adjacent to the thiazole ring and the hydroxyl group, coupled to the -OH proton. |
| -OCH ₃ (C7') | ~ 3.85 | Singlet (s) | N/A | 3H | Methoxy group protons, a characteristic sharp singlet with no coupling. |

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial due to the low natural abundance of ¹³C.[6]

- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans is required compared to ^1H NMR.
- Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm).^[7]

Exemplary Data Interpretation

The table below details the expected ^{13}C chemical shifts.

| Carbon(s) (Atom No.) | Predicted δ (ppm) | Assignment Rationale |
|---------------------------|--------------------------|--|
| C-2 | ~ 168.0 | Thiazole carbon bonded to nitrogen and the phenyl ring; highly deshielded. |
| C-4 | ~ 152.0 | Thiazole carbon bearing the methanol group. |
| C-5 | ~ 118.0 | Thiazole carbon bonded to the C-5 proton. |
| C-4' | ~ 161.0 | Aromatic carbon bonded to the electron-donating methoxy group. |
| C-2', C-6' | ~ 128.5 | Aromatic carbons ortho to the thiazole substituent. |
| C-1' | ~ 125.0 | Aromatic ipso-carbon attached to the thiazole ring. |
| C-3', C-5' | ~ 114.5 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| C-6 (-CH ₂ OH) | ~ 58.0 | Aliphatic carbon of the hydroxymethyl group. |
| C-7' (-OCH ₃) | ~ 55.5 | Carbon of the methoxy group. |

Part II: Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the title compound, FTIR is ideal for confirming the presence of the hydroxyl (-OH) group, the aromatic rings, the C-O ether linkage, and the C=N bond of the thiazole ring.

Experimental Protocol

- **Sample Preparation:** The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires little to no sample preparation.[\[10\]](#) A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} . Perform a background scan first, then scan the sample.

Exemplary Data Interpretation

The presence of key functional groups is confirmed by characteristic absorption bands.[\[11\]](#)[\[12\]](#)

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Significance for Structural Confirmation |
|--------------------------------|--------------------------|--|---|
| ~ 3350-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the crucial hydroxyl group. |
| ~ 3100-3000 | Aromatic C-H stretch | Ar-H | Indicates the presence of the aromatic rings. |
| ~ 2950-2850 | Aliphatic C-H stretch | -CH ₂ - and -OCH ₃ | Confirms the methylene and methoxy groups. |
| ~ 1605, 1500, 1450 | C=C and C=N stretch | Aromatic rings & Thiazole | Fingerprint region for the heterocyclic and aromatic core. |
| ~ 1250 (strong) | Asymmetric C-O-C stretch | Aryl Ether (-O-CH ₃) | A strong, characteristic band confirming the methoxy group. |
| ~ 1030 (strong) | C-O stretch | Primary Alcohol | Confirms the C-O bond of the hydroxymethyl group. |

Part III: Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the most accurate determination of a molecule's mass and can reveal its chemical formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. Fragmentation patterns observed in the mass spectrum also provide valuable structural clues.

Experimental Protocol

- **Sample Preparation:** Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion $[M+H]^+$.
- **Analysis:** Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

Exemplary Data Interpretation

- Molecular Formula: $C_{11}H_{11}NO_2S$
- Exact Mass: 221.0510
- Expected HRMS (ESI+) Result: The primary observation will be the protonated molecular ion, $[M+H]^+$. The measured mass should be within 5 ppm of the calculated value.
 - Calculated m/z for $[C_{11}H_{12}NO_2S]^+$: 222.0583
- Key Fragmentation: Tandem MS (MS/MS) on the parent ion would likely show characteristic losses, such as the loss of H_2O or the CH_2OH group, further confirming the structure.

Part IV: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic characterization.

Conclusion

The spectroscopic characterization of **[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol** is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and Mass Spectrometry. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, structure, and purity of this valuable synthetic building block. Each technique provides a unique and essential piece of the puzzle: FTIR confirms the key functional groups, HRMS establishes the exact molecular formula, and detailed 1D and 2D NMR experiments elucidate the precise atomic arrangement and

connectivity. Together, they form a self-validating system that upholds the highest standards of scientific integrity required in modern chemical and pharmaceutical research.

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